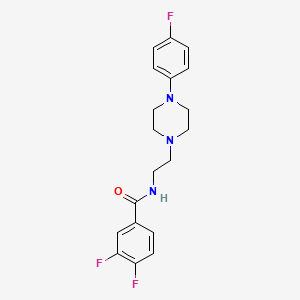

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Description

This compound is a fluorinated benzamide derivative featuring a 3,4-difluorobenzoyl core linked via an ethyl group to a piperazine ring substituted with a 4-fluorophenyl moiety. The fluorine atoms enhance lipophilicity and metabolic stability, while the piperazine-ethyl bridge may influence receptor binding kinetics.

Properties

IUPAC Name |

3,4-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O/c20-15-2-4-16(5-3-15)25-11-9-24(10-12-25)8-7-23-19(26)14-1-6-17(21)18(22)13-14/h1-6,13H,7-12H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAFTLXYCILKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide typically involves the condensation of 3,4-difluorobenzoyl chloride with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring systems can ensure consistent product quality and efficient use of resources .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for potential therapeutic applications, including as a ligand for specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site. This leads to modulation of the target’s activity, resulting in the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Benzamide Derivatives

3,4-Difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide (BB18065)

- Structure : Differs in the substitution of the piperazine’s 4-fluorophenyl group with a 4-methoxyphenyl group and the addition of a furan-2-yl moiety .

- Impact: Electronic Effects: Methoxy (electron-donating) vs. Molecular Weight: 441.47 g/mol (BB18065) vs. ~425.44 g/mol (target compound, estimated). Higher weight in BB18065 may reduce bioavailability. Solubility: Furan’s polarity could increase aqueous solubility compared to the target’s purely aromatic substituents.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

Pesticide-Related Benzamides

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

Piperazine-Containing Triazolones

4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Comparative Data Table

Research Findings and Hypotheses

- Receptor Binding : The target’s 4-fluorophenylpiperazine group may favor dopamine D2 or serotonin 5-HT1A receptor subtypes, whereas methoxy or heterocyclic substituents (e.g., BB18065) could shift selectivity .

- Metabolic Stability : Fluorine atoms in the target compound likely enhance resistance to oxidative metabolism compared to methoxy or chlorinated analogs .

- Synthetic Accessibility : The target’s ethylpiperazine linkage may be synthesized via nucleophilic substitution, while ’s derivatives require Suzuki coupling, complicating scalability .

Biological Activity

3,4-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the condensation of 3,4-difluorobenzoyl chloride with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine. The reaction is conducted under anhydrous conditions using a base like triethylamine to prevent hydrolysis of the acyl chloride.

Chemical Properties:

- Molecular Formula: C19H20F3N3O

- Molecular Weight: 363.4 g/mol

- CAS Number: 1049468-26-9

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms enhances binding affinity and selectivity through strong hydrogen bonds and van der Waals interactions with target sites. This leads to modulation of the target's activity, resulting in various biological effects.

Antimicrobial Activity

Research indicates that fluorinated derivatives like this compound exhibit significant antimicrobial properties against both fungi and Gram-positive bacteria. In particular, compounds in this class have shown effective inhibition zones in antimicrobial tests ranging from 20 to 25 mm .

Anticancer Potential

Studies have demonstrated that compounds similar to this compound possess anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics like Olaparib . The compound's efficacy against human breast cancer cells was particularly noted, where it inhibited PARP1 activity significantly at varying concentrations .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. It may interact with neurotransmitter systems due to its piperazine moiety, which is known for modulating serotonin and dopamine receptors. This could lead to implications in treating conditions such as depression or anxiety disorders .

Case Studies and Research Findings

A selection of studies highlights the biological activity of similar compounds:

Q & A

Q. How can researchers validate the compound’s specificity across monoamine transporters (e.g., SERT vs. NET)?

- Methods :

- Competitive Uptake Assays : Use H-labeled serotonin/norepinephrine in synaptosomes .

- Autoradiography : Map binding in brain sections to regions rich in SERT (e.g., raphe nuclei) vs. NET (locus coeruleus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.